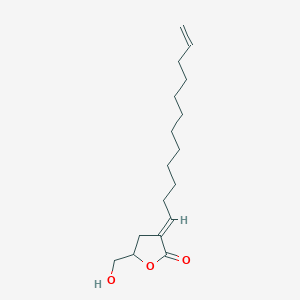
Majorenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Majorenolide, also known as this compound, is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that majorenolide exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxic Mechanism : Research indicates that this compound induces apoptosis in human leukemia HL-60 cells. It activates caspase-3 and alters the expression of several genes associated with apoptosis, including upregulating pro-apoptotic genes such as BAX and CASP8, while downregulating anti-apoptotic genes like BIRC5 .
- In Vitro Studies : In vitro experiments have shown that this compound has a growth inhibition concentration (GI50) of 0.21 μM against HL-60 cells and displays selectivity towards cancerous cells over non-cancerous cells .
Antiparasitic Activity
This compound has been evaluated for its effects against Trypanosoma cruzi, the causative agent of Chagas disease.
- Efficacy Against Trypanosoma cruzi : In vitro studies revealed that this compound exhibits promising activity against trypomastigote forms of T. cruzi, with an effective concentration (EC50) significantly lower than that of the standard treatment, benznidazole . Molecular docking studies suggest that this compound interacts with key molecular targets in T. cruzi, potentially disrupting its survival mechanisms .
Insecticidal Properties
This compound's potential as an insecticide has been explored, particularly its antifeedant effects against agricultural pests.
- Insecticidal Activity : Studies have reported that this compound demonstrates moderate antifeedant activity against aphids such as Rhopalosiphum padi and Myzus persicae, with effective concentrations (EC50) ranging from 15.8 to 17.6 μg/cm² . This suggests its potential use in sustainable agricultural practices to manage pest populations without relying on synthetic chemicals.
Bioactivity in Natural Products Research
The exploration of this compound within natural products research highlights its role as a bioactive compound with significant therapeutic potential.
- Natural Sources : this compound has been isolated from various plant species, including Persea indica and Mezilaurus crassiramea, which are known for their medicinal properties . The isolation and characterization of this compound from these sources contribute to the understanding of plant-based therapies and their applications in medicine.
特性
分子式 |
C17H28O3 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(3E)-3-dodec-11-enylidene-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h2,12,16,18H,1,3-11,13-14H2/b15-12+ |
InChIキー |
XOPQVUWGWFRPQD-NTCAYCPXSA-N |
異性体SMILES |
C=CCCCCCCCCC/C=C/1\CC(OC1=O)CO |
正規SMILES |
C=CCCCCCCCCCC=C1CC(OC1=O)CO |
同義語 |
majorenolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















